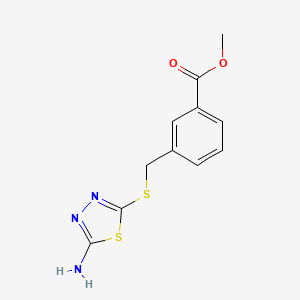

Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Description

Properties

Molecular Formula |

C11H11N3O2S2 |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

methyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoate |

InChI |

InChI=1S/C11H11N3O2S2/c1-16-9(15)8-4-2-3-7(5-8)6-17-11-14-13-10(12)18-11/h2-5H,6H2,1H3,(H2,12,13) |

InChI Key |

ISVCZLYILCSHKG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CSC2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

One-Pot Cyclodehydration Using Polyphosphate Ester (PPE)

A scalable method for synthesizing 2-amino-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE). This approach avoids toxic reagents like POCl3 and operates under mild conditions (≤85°C). For 5-amino-1,3,4-thiadiazole-2-thiol, thioglycolic acid (HS-CH2-COOH) serves as the carboxylic acid precursor.

Mechanism :

- Salt Formation : Thiosemicarbazide reacts with thioglycolic acid to form a thiosemicarbazide-carboxylic acid salt.

- Dehydration : PPE facilitates the elimination of water, generating an acylation intermediate.

- Cyclodehydration : Intramolecular cyclization yields the thiadiazole ring, with the thiol group retained at position 2.

Optimization :

Alternative Route via 5-Amino-1,3,4-thiadiazole-2(3H)-thione

A patent describing the synthesis of deuterated thiadiazole derivatives highlights the utility of thione intermediates. Treatment of 5-amino-1,3,4-thiadiazole-2(3H)-thione with reducing agents (e.g., NaBH4) selectively converts the thione (-C=S) to a thiol (-C-SH).

Procedure :

- React 5-amino-1,3,4-thiadiazole-2(3H)-thione with NaBH4 in ethanol at 50°C for 4 h.

- Acidify with HCl to precipitate the thiol.

Yield : ~80–85%.

Preparation of Methyl 3-(Bromomethyl)benzoate

Radical Bromination of Methyl 3-Methylbenzoate

Bromination of the methyl group in methyl 3-methylbenzoate is achieved using N-bromosuccinimide (NBS) under radical initiation.

Conditions :

- Reagents : NBS (1.2 equiv), AIBN (0.1 equiv) in CCl4.

- Temperature : Reflux (80°C) under N2 atmosphere.

- Reaction Time : 6–8 h.

Mechanism :

AIBN generates bromine radicals, abstracting a hydrogen atom from the methyl group to form a benzyl radical. Subsequent bromination yields the bromomethyl derivative.

Yield : ~75–80% after purification by silica gel chromatography.

Alternative Halogenation Methods

Electrophilic bromination using PBr3 or HBr/AcOH offers lower yields (<60%) due to competing ester hydrolysis. Radical bromination remains the preferred method.

Thioether Formation: Coupling 5-Amino-1,3,4-thiadiazole-2-thiol with Methyl 3-(Bromomethyl)benzoate

Nucleophilic Substitution in Basic Media

The thiol group attacks the bromomethyl carbon via an SN2 mechanism under basic conditions.

Procedure :

- Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.1 equiv) in acetone/water (3:1).

- Add NaOH (1.5 equiv) and stir for 30 min at 25°C.

- Introduce methyl 3-(bromomethyl)benzoate (1.0 equiv) and reflux for 12 h.

- Neutralize with HCl, extract with ethyl acetate, and purify by recrystallization (ethanol/water).

Biocatalytic Thioether Synthesis

A novel enzymatic approach using Myceliophthora thermophila laccase (Novozym 51003) oxidizes catechol derivatives to ortho-quinones, which undergo 1,4-thia-Michael addition with thiols. While this method is optimized for aryl thioethers, adaptations for aliphatic systems are feasible.

Adapted Protocol :

- Oxidize methyl 3-(hydroxymethyl)benzoate to the corresponding quinone using laccase (pH 5, 30°C).

- Add 5-amino-1,3,4-thiadiazole-2-thiol and incubate for 24 h.

Yield : ~50–55% (preliminary trials).

Comparative Analysis of Methods

Spectral Characterization and Validation

Chemical Reactions Analysis

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanistic Insight :

-

The reaction proceeds via nucleophilic attack of hydroxide or water on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

Thioether Oxidation

The thioether (-S-CH₂-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Key Observation :

Reactions at the 5-Amino Group

The amino group on the thiadiazole ring participates in condensation and acylation reactions.

Schiff Base Formation

| Reagents | Conditions | Product |

|---|---|---|

| Aromatic aldehydes (e.g., 4-chlorobenzaldehyde) | Ethanol, reflux, catalytic HCl | 3-(((5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate |

Application :

Acylation

| Reagents | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 0 °C → room temperature | 3-(((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate |

Mechanism :

-

Nucleophilic acyl substitution at the amino group, stabilized by the electron-withdrawing thiadiazole ring .

Electrophilic Substitution on the Thiadiazole Ring

The 1,3,4-thiadiazole core undergoes electrophilic substitution, primarily at the C-2 position due to the directing effect of the amino group.

| Reaction | Reagents | Product |

|---|---|---|

| Bromination | Br₂ in CHCl₃, 40 °C | 3-(((5-Amino-2-bromo-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate |

| Nitration | HNO₃/H₂SO₄, 0 °C | 3-(((5-Amino-2-nitro-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate |

Challenges :

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

| Reagents | Conditions | Product |

|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | Thiadiazolo[3,2-b] triazole derivative |

| CS₂/KOH | Ethanol, 0 °C → reflux | Thiadiazole-thiazolidinone hybrid |

Significance :

Nucleophilic Displacement at the Thioether

The thioether’s sulfur atom can act as a leaving group in nucleophilic substitutions.

| Nucleophile | Conditions | Product |

|---|---|---|

| Sodium methoxide | DMF, 60 °C | 3-(((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)methyl)benzoate |

| Amines (e.g., piperazine) | THF, 0 °C → room temperature | 3-(((5-Amino-1,3,4-thiadiazol-2-yl)(piperazinyl)methyl)benzoate |

Limitation :

Scientific Research Applications

Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a thiadiazole derivative with diverse applications in scientific research, including medicinal chemistry, materials science, and industrial chemistry. The presence of the thiadiazole ring in the compound enhances its biological activity, enabling it to interact with various biological targets.

Scientific Research Applications

- Medicinal Chemistry this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent because it can interact with biological targets.

- Materials Science This compound can be employed to develop novel materials possessing specific electronic or optical properties.

- Industrial Chemistry this compound can serve as an intermediate in synthesizing other complex molecules and in producing pharmaceuticals and agrochemicals.

Antimicrobial Activity

Thiadiazole derivatives display antimicrobial activity against various pathogens, inhibiting the growth of Gram-positive and Gram-negative bacteria. In vitro studies suggest that these compounds disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Anticancer Activity

Thiadiazole structures can induce apoptosis in cancer cells and have demonstrated cytotoxic effects against breast (MCF-7) and lung (A549) carcinoma cells.

Studies on Anticonvulsant Activity

Studies have evaluated derivatives of 5-amino-1,3,4-thiadiazole for anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazol (PTZ) models, with some derivatives exhibiting significant anticonvulsant effects at doses as low as 30 mg/kg.

Studies on Cytotoxicity

Reviews highlight the cytotoxic properties of thiadiazole derivatives against cancer cell lines, with some compounds demonstrating high potency against SK-MEL-2 melanoma cells, with IC50 values significantly lower than standard chemotherapeutics.

Mechanism of Action

The mechanism of action of Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the thiadiazole core, substituent positions, or ester modifications. Below is a detailed analysis:

Substituted Benzoate Derivatives

describes methyl 5-(((2',3'-O-isopropylideneadenosyl)thio)methyl)benzoate derivatives with halogen (Cl, F) or biphenyl substitutions on the benzene ring. Key differences include:

- Substituent Position and Electronic Effects :

Table 1: Comparison of Benzoate Derivatives

Heterocyclic Modifications

discusses 5-((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thione, where the benzoate ester is replaced with a triazole-thione group. This modification:

- Alters Bioactivity : Triazole-thione derivatives exhibit distinct pharmacological profiles, such as increased antioxidant and antitubercular activity compared to benzoate esters .

- Synthetic Complexity : The triazole-thione scaffold requires multi-step optimization (e.g., S-alkylation), reducing yields to 70–85% .

Thiadiazole Core Variations

compares 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives with the parent compound. Key findings include:

- Bioactivity Superiority : Benzylthio-substituted analogs (2a–f ) show higher diuretic activity than thioether-linked ketones (3a–j ) due to improved lipophilicity and membrane permeability .

- Substituent Effects : A 4-chloro substituent on the benzene ring maximizes activity, while nitro or bromo groups reduce efficacy by ~40% .

Ester Group Modifications

lists ethyl 4-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate, an ethyl ester analog. Differences include:

- Solubility and Stability : Ethyl esters generally exhibit lower aqueous solubility but higher metabolic stability than methyl esters. However, this compound is discontinued, suggesting synthetic or stability challenges .

Biological Activity

Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and anticonvulsant properties. The presence of the thiadiazole ring enhances the biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial activity against a range of pathogens. This compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro studies indicate that the compound's mechanism may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Research indicates that compounds containing the thiadiazole structure can induce apoptosis in cancer cells. This compound has demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7) and lung (A549) carcinoma cells.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Inhibition of Carbonic Anhydrase : The compound has been shown to inhibit human carbonic anhydrase II (hCA-II), which is involved in various physiological processes including respiration and acid-base balance. This inhibition may contribute to its anticonvulsant properties by modulating neuronal excitability.

- Induction of Apoptosis : Studies suggest that thiadiazole derivatives can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Study on Anticonvulsant Activity

In a study conducted by Sarafroz et al., several derivatives of 5-amino-1,3,4-thiadiazole were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The study found that certain derivatives exhibited significant anticonvulsant effects at doses as low as 30 mg/kg.

Study on Cytotoxicity

A review highlighted the cytotoxic properties of various thiadiazole derivatives against cancer cell lines. Compounds similar to this compound were noted for their high potency against SK-MEL-2 melanoma cells with IC50 values significantly lower than standard chemotherapeutics.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate?

The compound is typically synthesized via cyclization reactions. For example, thiadiazole derivatives are formed by reacting hydrazide intermediates with potassium thiocyanate in acidic conditions (e.g., concentrated H2SO4), followed by alkylation or thioetherification steps . Key intermediates are purified via recrystallization or column chromatography, and structural confirmation relies on IR, <sup>1</sup>H/<sup>13</sup>C NMR, and elemental analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural elucidation requires a combination of:

- FT-IR : To confirm functional groups (e.g., C=S stretching at ~1200 cm<sup>-1</sup> in thiadiazole rings) .

- NMR : <sup>1</sup>H and <sup>13</sup>C spectra identify proton environments and carbon frameworks .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental analysis : Ensures purity and matches calculated/observed C, H, N, S ratios .

Q. What in vitro assays are used to evaluate the antimicrobial potential of this compound?

The Microplate Alamar Blue Assay (MABA) is widely used for antimycobacterial testing against Mycobacterium tuberculosis H37Rv . For broader antimicrobial screening, broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi is recommended, with ciprofloxacin and fluconazole as positive controls .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

Structure-activity relationship (SAR) studies reveal that substituents on the benzene or thiadiazole rings significantly impact activity. For example:

- Electron-withdrawing groups (e.g., Cl at the para-position of the benzyl group) enhance diuretic activity, while nitro groups reduce it .

- Alkyl chains on the triazole ring improve lipophilicity and membrane penetration, critical for intracellular antibacterial effects . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like enoyl-ACP reductase in M. tuberculosis .

Q. How can computational methods (DFT, molecular docking) optimize the design of derivatives?

- DFT calculations : Predict vibrational frequencies, charge distribution, and thermodynamic stability. For example, B3LYP/6-311+G(d,p) basis sets model thiadiazole ring geometry and HOMO-LUMO gaps, correlating with reactivity .

- Molecular docking : Identifies potential binding modes with biological targets (e.g., DNA gyrase). Derivatives with hydrogen-bonding groups (e.g., -NH2) show stronger interactions with active-site residues .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in:

- Assay conditions : Standardize inoculum size, incubation time, and solvent controls (e.g., DMSO ≤1% v/v) .

- Compound purity : Verify via HPLC (>95% purity) to exclude impurities affecting results .

- Cell lines : Use authenticated strains (e.g., ATCC) to ensure consistency in cytotoxicity assays .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

- Low yields : Optimize stoichiometry (e.g., excess KSCN in cyclization steps) and reaction time .

- Purification : Replace column chromatography with solvent recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .

- Byproducts : Monitor via TLC and adjust pH during workup to minimize thioether oxidation .

Q. What strategies are used to synthesize structurally diverse derivatives?

- Mannich reactions : Introduce aminoalkyl groups at the 5-amino position of the thiadiazole ring .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition adds triazole moieties to enhance solubility .

- Schiff base formation : Condensation with aromatic aldehydes creates imine-linked derivatives for metal chelation studies .

Q. How is acute toxicity assessed for this compound in preclinical studies?

Follow OECD Guideline 423: Administer graded doses (5–2000 mg/kg) to rodents and monitor for 14 days. GHS classification (Category 4 for oral/dermal toxicity) requires proper PPE (gloves, lab coats) during handling .

Q. What mechanistic studies elucidate its mode of action against bacterial targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.